Tetrahexylammonium

概要

説明

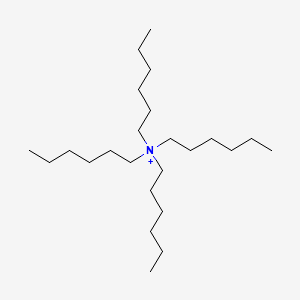

Tetrahexylammonium is a quaternary ammonium compound with the molecular formula C24H52N . It is commonly found in the form of this compound bromide or this compound hydroxide. This compound is known for its use as a phase-transfer reagent, which facilitates the transfer of a reactant from one phase into another where the reaction occurs .

準備方法

Synthetic Routes and Reaction Conditions: Tetrahexylammonium compounds can be synthesized through the reaction of hexylamine with hexyl bromide in the presence of a base. The reaction typically proceeds as follows:

- The reaction is carried out in an organic solvent such as methanol or ethanol .

- The product is then purified by recrystallization or other suitable methods .

Hexylamine: reacts with to form .

Industrial Production Methods: Industrial production of this compound compounds involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .

化学反応の分析

Types of Reactions: Tetrahexylammonium compounds undergo various types of chemical reactions, including:

Substitution Reactions: These compounds can participate in nucleophilic substitution reactions where the this compound ion acts as a leaving group.

Oxidation and Reduction Reactions: this compound compounds can be involved in redox reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include and . The reactions are typically carried out in polar solvents such as or .

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products:

Substitution Reactions: The major products are typically the substituted this compound derivatives.

Oxidation Reactions: The products depend on the specific oxidizing agent and conditions used.

科学的研究の応用

Tetrahexylammonium compounds have a wide range of applications in scientific research:

Chemistry: Used as phase-transfer catalysts to facilitate reactions between reactants in different phases.

Biology: Employed in the preparation of ionic liquids and as reagents in biochemical assays.

Medicine: Investigated for their potential antibacterial and antiproliferative properties.

作用機序

The mechanism of action of tetrahexylammonium compounds involves their ability to disrupt cell membranes. By interacting with membrane lipids, these compounds induce the formation of pores, facilitating the entry of ions and other molecules into the cell, ultimately leading to cell death . This property is particularly useful in their antibacterial and antiproliferative applications.

類似化合物との比較

- Tetraethylammonium

- Tetrabutylammonium

- Tetraoctylammonium

Comparison:

- Tetraethylammonium: Smaller alkyl groups compared to tetrahexylammonium, leading to different solubility and reactivity properties.

- Tetrabutylammonium: Similar in structure but with shorter alkyl chains, affecting its phase-transfer efficiency.

- Tetraoctylammonium: Larger alkyl groups, resulting in higher hydrophobicity and different applications in organic synthesis .

This compound stands out due to its optimal balance of hydrophobicity and reactivity, making it a versatile reagent in various chemical and biological applications.

生物活性

Tetrahexylammonium (THA) is a quaternary ammonium compound that has garnered attention for its biological activities, particularly in the fields of microbiology and oncology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of this compound, focusing on its antibacterial and antiproliferative properties.

Overview of this compound

This compound is typically encountered in the form of this compound bromide (THABr), which is a type of ionic liquid (IL). Ionic liquids are salts that are liquid at room temperature and have unique properties such as low volatility and high thermal stability, making them suitable for various applications, including pharmaceuticals and green chemistry.

Antibacterial Activity

The antibacterial potential of THABr has been extensively studied. Research indicates that THABr exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings regarding its antibacterial activity:

| Bacterial Strain | Zone of Inhibition (mm) | Sensitivity |

|---|---|---|

| Staphylococcus aureus | 68.80 - 76.08 | High |

| Streptococcus pneumoniae | 46.98 - 80.47 | High |

| Enterococcus faecalis | 37.63 - 73.11 | Moderate |

| Escherichia coli | 9.85 - 10.75 | Intermediate |

| Klebsiella pneumoniae | 9.85 - 10.75 | Intermediate |

| Pseudomonas aeruginosa | 8.75 - 11 | Moderate |

| Haemophilus influenzae | 11 - 13 | High |

These results were obtained using the disk diffusion method, where varying concentrations of THABr were tested against standardized bacterial strains. Notably, the strongest antibacterial activity was observed against Haemophilus influenzae, while Gram-negative bacteria like E. coli showed intermediate sensitivity to THABr .

Antiproliferative Activity

In addition to its antibacterial properties, THA has demonstrated significant antiproliferative effects in cancer cell lines, particularly in human colon cancer cells (Caco-2). The cytotoxicity was assessed through various assays, including MTT and Alamar Blue assays, which measure cell viability and proliferation.

Key Findings on Antiproliferative Effects:

- Concentration-Dependent Effects : Exposure to THABr at concentrations of 0.5 mM to 10 mM resulted in reduced cell viability over time, with a notable decrease in cell growth observed at higher concentrations.

- 3D Cell Culture Studies : This study is unique as it employed both 2D and 3D culture systems to assess cytotoxicity, revealing that THABr affects cellular responses differently based on the culture environment .

The biological activity of this compound is influenced by its interaction with cellular structures and functions:

- Cell Membrane Disruption : THA can alter the fluidity and permeability of bacterial cell membranes, leading to cell lysis.

- Enzymatic Inhibition : It may inhibit key enzymatic activities within cells, impacting metabolic processes essential for growth and survival.

- Osmotic Pressure Changes : The ionic nature of THA can induce osmotic pressure changes within cells, contributing to cytotoxic effects .

Case Studies

- Study on Antibacterial Efficacy : A study published in 2021 focused on the antibacterial efficacy of THABr against various bacterial strains using both traditional microbiological methods and advanced techniques like fluorescence microscopy to visualize bacterial death .

- Cytotoxicity in Cancer Research : Another pivotal study explored the antiproliferative effects of THABr on Caco-2 cells, highlighting the compound's potential as a therapeutic agent in oncology due to its ability to significantly reduce cancer cell viability over time .

特性

IUPAC Name |

tetrahexylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-24H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIFFPXSSXFQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16436-29-6 (benzoate), 2138-24-1 (iodide), 32503-34-7 (sulfate (1:1)), 4328-13-6 (bromide), 4656-81-9 (perchlorate), 5922-92-9 (chloride) | |

| Record name | Tetrahexylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020256546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90863368 | |

| Record name | N,N,N-Trihexylhexan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20256-54-6 | |

| Record name | Tetrahexylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020256546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。